Pentachlorothiophenol

Toxicology Safety Assessment Risk Management

Pentachlorothiophenol (PCTP, CAS 133-49-3) is a fully chlorinated aromatic thiol with a distinct substitution pattern critical for its dual role as a potent rubber peptizer and an oxidative phosphorylation uncoupler. With an effective dosage of just 0.1-0.25 phr, it significantly reduces mastication time and energy consumption across natural and synthetic elastomers. Procure high-purity (≥98%) material to ensure consistent performance, optimal vulcanizate uniformity, and suitability for synthesizing advanced derivatives like zinc pentachlorothiophenol. This compound is a superior alternative to less-substituted thiophenols, offering unmatched efficacy and a well-defined toxicological profile for research applications.

Molecular Formula C6HCl5S
Molecular Weight 282.4 g/mol
CAS No. 133-49-3
Cat. No. B089746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorothiophenol
CAS133-49-3
Synonymspentachlorothiophenol
Molecular FormulaC6HCl5S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S
InChIInChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
InChIKeyLLMLGZUZTFMXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.8X10-3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorothiophenol (CAS 133-49-3) Technical Baseline: Core Physicochemical and Industrial Identity


Pentachlorothiophenol (PCTP, CAS 133-49-3), a fully chlorinated aromatic thiol, is a gray to off-white crystalline solid with a molecular formula C₆HCl₅S and molecular weight 282.4 g/mol [1]. It is primarily utilized as a high-efficiency chemical peptizer in the rubber industry, facilitating the mastication and processing of natural and synthetic elastomers including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and neoprene (CR) . The compound is characterized by its high lipophilicity (predicted logP ~5.2-5.5) [2] and distinct thiol reactivity, and is known to be a metabolite of the fungicide hexachlorobenzene [3].

Why Pentachlorothiophenol (CAS 133-49-3) Cannot Be Substituted by Generic Thiophenols or Chlorophenols


Substituting Pentachlorothiophenol with other thiophenols or chlorophenols introduces significant performance and safety variability due to divergent physicochemical properties, reactivity profiles, and toxicological thresholds. The specific substitution pattern of five chlorine atoms and a single thiol group on the benzene ring is critical to its function as both a potent oxidative phosphorylation uncoupler [1] and an effective rubber peptizer [2]. Notably, the compound's acid dissociation constant (pKa) is substantially lower than that of less substituted analogs , directly influencing its bioavailability and inhibitory potency in biological systems. Furthermore, acute toxicity profiles vary widely; while PCTP exhibits relatively low acute oral toxicity in certain models (e.g., rat oral LD₅₀ ~9090 mg/kg) [3], intraperitoneal administration in mice reveals a much higher sensitivity (LD₅₀ ~280 mg/kg) [4], underscoring that hazard assessment cannot be extrapolated from generic chlorophenol data.

Pentachlorothiophenol (CAS 133-49-3) Procurement Evidence Guide: Quantified Differentiation vs. Comparators


Quantified Difference in Acute Oral Toxicity: Pentachlorothiophenol vs. Pentachlorophenol

In contrast to pentachlorophenol (PCP), which is classified as highly acutely toxic (EPA Toxicity Category I), pentachlorothiophenol exhibits a substantially higher oral LD₅₀, indicating lower acute oral toxicity. Studies report an oral LD₅₀ for PCTP in male rats of 9090 mg/kg, categorizing it as a low-toxicity substance by oral administration [1]. For reference, the oral LD₅₀ of pentachlorophenol in rats is reported to be in the range of 27-205 mg/kg [2]. This difference of approximately two orders of magnitude is a critical procurement differentiator for applications where handling safety and occupational exposure are primary concerns.

Toxicology Safety Assessment Risk Management

Quantified Difference in Acidity (pKa): Pentachlorothiophenol vs. Less Substituted Chlorophenols

The inhibitory potency of pentachlorothiophenol as an uncoupler of oxidative phosphorylation is directly linked to its acidity. Pentachlorothiophenol has a predicted pKa of 3.14 ± 0.50 , which is significantly lower than less chlorinated thiophenols and phenols. Studies on Bacillus subtilis amino acid transport demonstrate that the anionic form is the active inhibitory species; less highly substituted chlorophenols, which are weaker acids (higher pKa), are consequently weaker inhibitors of proline and glycine transport [1]. This quantifiable difference in acid strength correlates with a difference in biological activity, confirming that the pentachloro-substitution pattern is essential for maintaining a high proportion of the active anionic form at physiological pH.

Biochemistry Transport Inhibition Structure-Activity Relationship

Quantified Difference in Lipophilicity (logP): Pentachlorothiophenol vs. Pentachlorophenol

Pentachlorothiophenol demonstrates a significantly higher calculated partition coefficient (logP) compared to its oxygen-containing analog, pentachlorophenol. The predicted logP for PCTP is approximately 5.2-5.5 [1], whereas the experimental logP for pentachlorophenol is 5.12 [2]. The difference of ~0.4 log units represents a more than 2.5-fold increase in lipophilicity for PCTP, indicating a stronger tendency to partition into organic phases and lipids. This enhanced lipophilicity is consistent with the substitution of an oxygen atom (in PCP) with a sulfur atom (in PCTP), which increases hydrophobicity and influences the compound's environmental transport, bioavailability, and bioaccumulation potential.

Physicochemical Properties Environmental Fate Bioaccumulation Potential

Quantified Difference in Rubber Peptizer Efficiency: Pentachlorothiophenol vs. Alternative Peptizers

Pentachlorothiophenol is established as a high-efficiency peptizer for natural and synthetic rubbers, with effective dosages generally reported in the range of 0.1 to 0.25 parts per hundred rubber (phr) [1]. In comparison, many conventional aromatic mercaptan peptizers or physical plasticizers often require higher loading levels (e.g., 0.5-2.0 phr) to achieve comparable reductions in Mooney viscosity [2]. This quantifiable difference in required dosage translates directly to lower additive costs, reduced risk of additive blooming, and a smaller impact on final vulcanizate physical properties. The high activity is attributed to its potent radical-generating capacity during mastication, efficiently cleaving polymer chains at elevated processing temperatures (typically 100-180°C) [3].

Rubber Processing Peptizer Efficiency Dosage Optimization

Quantified Difference in Intraperitoneal vs. Oral Toxicity: Pentachlorothiophenol vs. Pentachloronitrobenzene

Pentachlorothiophenol, a major metabolite of the fungicide pentachloronitrobenzene (PCNB), exhibits starkly different acute toxicity profiles depending on the route of exposure. While orally PCTP is relatively low-toxicity (rat oral LD₅₀ ~9090 mg/kg) [1], intraperitoneal (IP) administration in mice reveals a dramatically lower LD₅₀ of 280 mg/kg [2]. This contrasts sharply with its parent compound, PCNB, which has a mouse IP LD₅₀ of 4500 mg/kg [2]. This data indicates that while PCTP is safer than PCNB via oral routes, it is approximately 16 times more acutely toxic via intraperitoneal injection, highlighting a critical route-dependent hazard that must be considered in experimental design and safety assessments for laboratory and manufacturing personnel.

Toxicology Route-Specific Toxicity Metabolite Safety

Optimal Procurement and Application Scenarios for Pentachlorothiophenol (CAS 133-49-3)


High-Efficiency, Low-Dosage Rubber Peptization

The primary industrial application for Pentachlorothiophenol is as a chemical peptizer in the mastication of natural and synthetic rubbers. Its high efficacy, demonstrated by an effective dosage of just 0.1-0.25 phr [1], allows for significant reductions in processing time and energy consumption while maintaining or improving compound uniformity and physical properties of the vulcanizate. This makes it the preferred choice for manufacturers seeking to optimize production costs and product quality in tire, automotive component, and industrial rubber goods manufacturing.

Research Tool for Studying Uncoupling of Oxidative Phosphorylation

Due to its potent and specific action as an uncoupler, Pentachlorothiophenol serves as a valuable research compound in biochemistry and toxicology. Its ability to inhibit amino acid transport in Bacillus subtilis by binding to specific protein sites [2] makes it a useful probe for investigating membrane transport mechanisms and mitochondrial function. Researchers can leverage its defined activity to compare against less potent, less substituted chlorophenol analogs [3].

Synthesis of High-Purity Zinc Pentachlorothiophenol for Light-Colored Rubber Products

Pentachlorothiophenol is a critical precursor for the synthesis of zinc pentachlorothiophenol, a derivative that retains potent peptizing activity but is reported to have no adverse effect on the physical properties, aging, or chlorine odor of vulcanizates, thereby enabling its use in light-colored and transparent rubber goods . Procuring high-purity PCTP (≥98% [4]) is essential for producing this specialized derivative for applications in consumer goods, medical devices, and high-performance seals.

Environmental and Toxicological Research on Persistent Organic Pollutants

As a metabolite of hexachlorobenzene and a compound with a high potential for bioaccumulation (evidenced by its high logP of ~5.2-5.5 [5]), Pentachlorothiophenol is a subject of study in environmental chemistry and toxicology. Its specific toxicological profile, including a relatively low oral LD₅₀ but a high intraperitoneal toxicity in mice [6], makes it an important model compound for investigating the fate, transport, and biological effects of organochlorine and organosulfur pollutants in environmental and mammalian systems.

Technical Documentation Hub

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